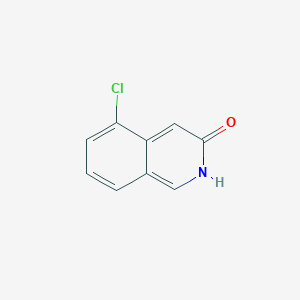
5-Chloroisoquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroisoquinolin-3-ol is a heterocyclic organic compound with the molecular formula C9H6ClNO It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoquinolin-3-ol can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline derivatives .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of robust and scalable synthetic routes. These methods typically employ catalysts and optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroisoquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding N-oxide.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinolines .
Scientific Research Applications
5-Chloroisoquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Some isoquinoline derivatives are explored for their potential as therapeutic agents.
Industry: These compounds are used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloroisoquinolin-3-ol involves its interaction with various molecular targets and pathways. As an aromatic heterocyclic compound, it can participate in π-π interactions and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Isoquinoline: The parent compound of 5-Chloroisoquinolin-3-ol, known for its stability and aromaticity.
Quinoline: Another heterocyclic compound with a similar structure but different reactivity and applications.
Chloroquine: A quinoline derivative used as an antimalarial agent.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a hydroxyl group on the isoquinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6ClNO |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
5-chloro-2H-isoquinolin-3-one |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-5H,(H,11,12) |
InChI Key |
OKWCJDXJNIQFGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


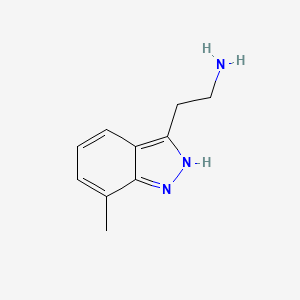


![2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B11911782.png)



![(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B11911803.png)
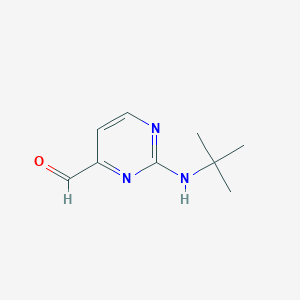
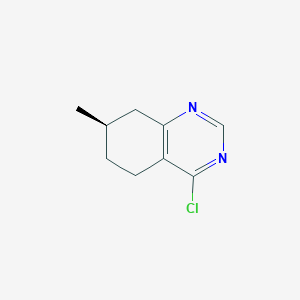
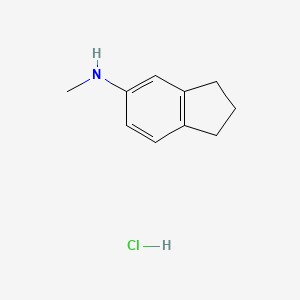

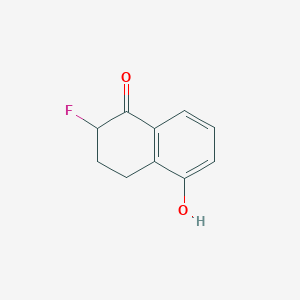
![7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11911837.png)
